Dimethylethylamine-N-oxide

Vue d'ensemble

Description

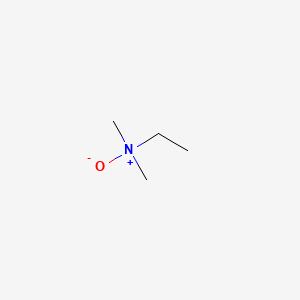

Dimethylethylamine-N-oxide is an organic compound belonging to the class of trialkyl amine oxides. It is a derivative of dimethylethylamine, where the nitrogen atom is bonded to an oxygen atom, forming an N-oxide. This compound is known for its use in various industrial processes and scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethylethylamine-N-oxide can be synthesized through the oxidation of dimethylethylamine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained to ensure the complete conversion of dimethylethylamine to its N-oxide form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethylethylamine-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxides.

Reduction: Reduction reactions can convert the N-oxide back to dimethylethylamine.

Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

Oxidation: Higher oxides or complex nitrogen-oxygen compounds.

Reduction: Dimethylethylamine.

Substitution: Compounds with different functional groups replacing the N-oxide.

Applications De Recherche Scientifique

Chemistry

Dimethylethylamine-N-oxide serves as a reagent in organic synthesis, particularly in catalysis. Its unique properties allow it to participate in various chemical reactions, including redox processes, which are crucial for synthesizing complex organic molecules.

Biology

In biological systems, this compound has been studied for its role as an osmolyte, stabilizing protein structures under physiological conditions. It is involved in metabolic pathways and has potential therapeutic applications due to its ability to influence enzyme activities .

Medicine

Research indicates that this compound may act as a biomarker in clinical studies, particularly in assessing exposure levels to certain chemicals. Its role in drug formulation and delivery systems is also being explored, especially as a stealth reagent for drug conjugation due to its favorable blood compatibility .

Industry

The compound is utilized in the production of polymers and resins, where its properties enhance the performance of materials used in various applications, including coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant effectiveness against both Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent in healthcare settings.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating its potential development into anticancer therapeutics .

Mécanisme D'action

The mechanism of action of dimethylethylamine-N-oxide involves its interaction with various molecular targets. In biological systems, it can act as an oxidizing agent, influencing metabolic pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, thereby participating in redox reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylamine-N-oxide: Another trialkyl amine oxide with similar properties but different molecular structure.

Triethylamine-N-oxide: Similar in function but with different alkyl groups attached to the nitrogen atom.

Uniqueness

Dimethylethylamine-N-oxide is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other amine oxides, making it valuable in specific industrial and research contexts.

Activité Biologique

Dimethylethylamine-N-oxide (DMEAO) is a metabolite derived from dimethylethylamine (DMEA), an aliphatic tertiary amine. The biological activity of DMEAO has been studied in various contexts, including its metabolic pathways, pharmacological effects, and potential applications in medicine.

Metabolism and Excretion

DMEAO is primarily formed through the biotransformation of DMEA in humans. A study involving four healthy volunteers exposed to different concentrations of DMEA showed that DMEAO accounted for approximately 90% of the combined excretion of both compounds in urine. The half-lives for DMEA and DMEAO were found to be 1.3 hours and 3.0 hours, respectively, indicating that DMEAO persists longer in the body than its precursor .

Pharmacological Properties

Toxicity and Safety:

Research indicates that DMEAO exhibits significantly lower toxicity compared to its parent compound, DMEA. In animal studies, while DMEA showed acute toxicity with a mean lethal dose (LD50) of around 800 mg/kg, DMEAO demonstrated much weaker toxicity, making it a safer alternative for certain applications .

Antidepressant Activity:

DMEAO has been noted for its potential antidepressant properties. The N-oxides derived from dimethylamines have been linked to therapeutic effects in treating depressive conditions. This suggests that DMEAO may retain some pharmacological activity while being less toxic than its parent amine .

Case Studies and Research Findings

-

Human Exposure Study:

- In a controlled exposure study, subjects inhaled varying concentrations of DMEA. The results indicated that urinary excretion patterns followed a biphasic pattern, with significant amounts of DMEAO detected post-exposure. This study highlighted the metabolic conversion efficiency of DMEA to DMEAO and provided insights into the compound's pharmacokinetics .

- Animal Toxicity Studies:

Comparative Biological Activity Table

| Property | Dimethylethylamine (DMEA) | This compound (DMEAO) |

|---|---|---|

| Toxicity (LD50) | ~800 mg/kg | Significantly lower |

| Half-life in Plasma | 1.3 hours | 3.0 hours |

| Urinary Excretion | High initial phase | Sustained over longer periods |

| Pharmacological Activity | Potentially harmful | Antidepressant properties suggested |

Propriétés

IUPAC Name |

N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECBYDXMJQGFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185689 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31820-06-1 | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylethylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.